molecular formula C25H23F4NO6 B10857742 (2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B10857742
M. Wt: 509.4 g/mol
InChI Key: UDSOPFWCTVYJOU-CNAJMHLNSA-N
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Description

ALX-1393 (TFA) is a selective inhibitor of the glycine transporter type 2 (GlyT2). It is primarily used in scientific research to study the modulation of glycine levels in the central nervous system. Glycine is an inhibitory neurotransmitter, and its reuptake inhibition can have significant effects on neuronal signaling. ALX-1393 (TFA) has shown potential as an analgesic, particularly in models of acute and chronic pain .

Preparation Methods

The synthesis of ALX-1393 (TFA) involves several steps, starting with the preparation of the core structure, which includes a fluorophenyl group and a benzyloxyphenyl group. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

ALX-1393 (TFA) undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ALX-1393 (TFA) has several scientific research applications:

Mechanism of Action

ALX-1393 (TFA) exerts its effects by inhibiting the action of the glycine transporter type 2 (GlyT2). This inhibition leads to elevated levels of glycine in the synaptic cleft, enhancing glycinergic neurotransmission. Glycine acts as an inhibitory neurotransmitter by binding to glycine receptors on the postsynaptic membrane, leading to hyperpolarization and reduced neuronal excitability. The elevated glycine levels resulting from GlyT2 inhibition can reduce the transmission of pain signals, contributing to the compound’s analgesic effects .

Comparison with Similar Compounds

ALX-1393 (TFA) is unique in its selectivity for GlyT2. Similar compounds include:

    ORG25543: Another selective GlyT2 inhibitor with similar analgesic properties.

    Sarcosine: A naturally occurring amino acid that inhibits glycine transporters but with less selectivity.

    Glycine: The endogenous ligand for glycine receptors, which can also inhibit glycine transporters at high concentrations.

Compared to these compounds, ALX-1393 (TFA) offers higher selectivity for GlyT2, making it a valuable tool for studying glycinergic neurotransmission and pain modulation .

Properties

Molecular Formula

C25H23F4NO6

Molecular Weight

509.4 g/mol

IUPAC Name

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H22FNO4.C2HF3O2/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-13,20,22H,14-15,25H2,(H,26,27);(H,6,7)/t20-,22?;/m0./s1

InChI Key

UDSOPFWCTVYJOU-CNAJMHLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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